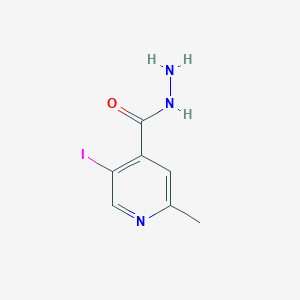
5-Iodo-2-methylpyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylpyridine-4-carbohydrazide: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 5th position, a methyl group at the 2nd position, and a carbohydrazide group at the 4th position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylpyridine-4-carbohydrazide typically involves the iodination of 2-methylpyridine followed by the introduction of the carbohydrazide group. One common method includes the following steps:
Iodination: 2-Methylpyridine is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the 5th position.
Carbohydrazide Formation: The iodinated product is then reacted with hydrazine hydrate to form the carbohydrazide group at the 4th position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methylpyridine-4-carbohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The carbohydrazide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted pyridine derivatives.
- Oxidized or reduced carbohydrazide derivatives.
- Coupled products with various functional groups.
Scientific Research Applications
Chemistry: 5-Iodo-2-methylpyridine-4-carbohydrazide is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and catalysts.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of novel polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methylpyridine-4-carbohydrazide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine and carbohydrazide groups play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
2-Methylpyridine-4-carbohydrazide: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methylpyridine-4-carbohydrazide: Similar structure but with a bromine atom instead of iodine, leading to variations in chemical properties.
5-Iodo-2-methylpyridine:
Uniqueness: 5-Iodo-2-methylpyridine-4-carbohydrazide is unique due to the presence of both iodine and carbohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
88482-20-6 |
|---|---|
Molecular Formula |
C7H8IN3O |
Molecular Weight |
277.06 g/mol |
IUPAC Name |
5-iodo-2-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H8IN3O/c1-4-2-5(7(12)11-9)6(8)3-10-4/h2-3H,9H2,1H3,(H,11,12) |
InChI Key |
HHJQFPJJPCZRAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)I)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Aminoethyl)amino]-1-(2-hydroxyphenyl)but-2-en-1-one](/img/structure/B14402351.png)
![3,5-Diamino-2-[2-(3,5-dinitro-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14402356.png)

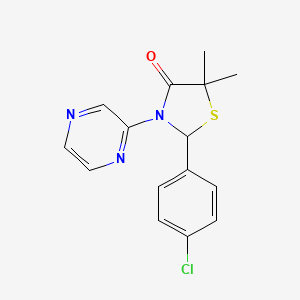
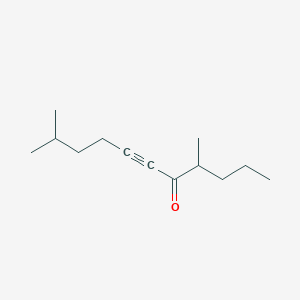
![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)
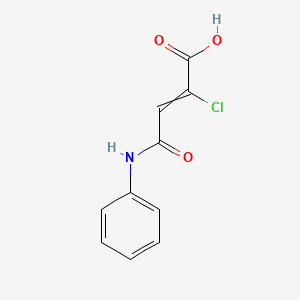
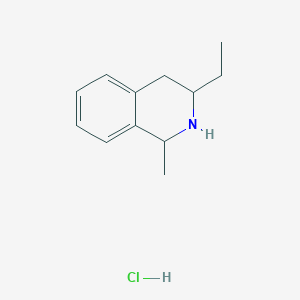
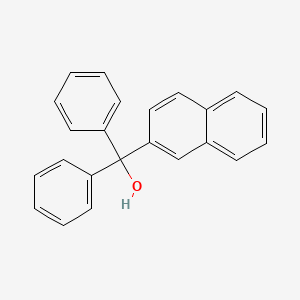
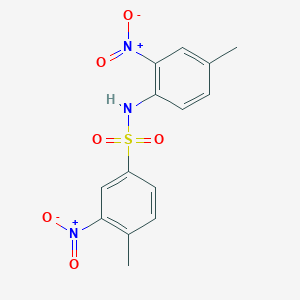
![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
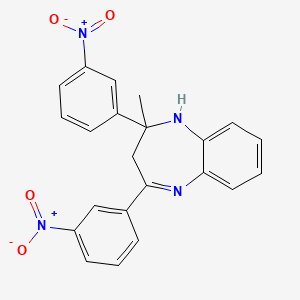
![N-[(4-Butoxyphenyl)methyl]-N-heptyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B14402428.png)
